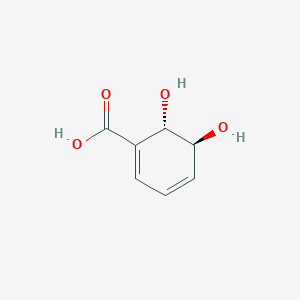
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to a dihydrobenzoic acid structure, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid often involves biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantioselectivity and yield .
化学反応の分析
Types of Reactions
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the aromatic ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.
科学的研究の応用
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its role in various biological pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other industrial materials
作用機序
The mechanism of action of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share a similar chiral structure and are used in similar applications, such as in the synthesis of pharmaceuticals.
(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid: This compound has a similar dihydroxy structure and is studied for its potential therapeutic applications.
Uniqueness
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is unique due to its specific chiral configuration and the presence of two hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.
特性
CAS番号 |
176487-06-2 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m0/s1 |
InChIキー |
INCSWYKICIYAHB-WDSKDSINSA-N |
SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O |
異性体SMILES |
C1=C[C@@H]([C@H](C(=C1)C(=O)O)O)O |
正規SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O |
同義語 |
1,3-Cyclohexadiene-1-carboxylicacid,5,6-dihydroxy-,(5S,6S)-(9CI) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















